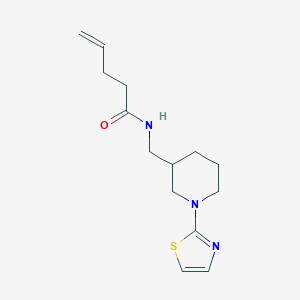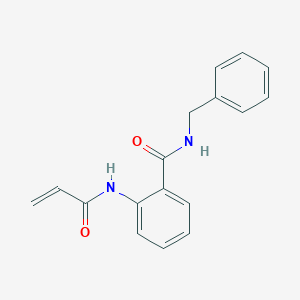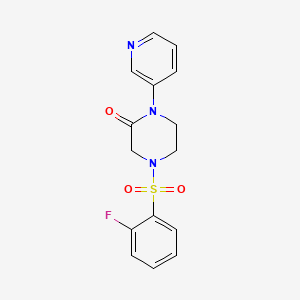
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic compound with interesting and diverse properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide generally involves multi-step procedures. The initial step usually includes the formation of the 1,2,3-triazole ring via the Huisgen cycloaddition reaction between an azide and an alkyne. The subsequent steps include the acylation of piperidine, followed by coupling with a thiophene-2-carboxamide.
Common reaction conditions involve:
Use of Cu(I) catalysts in the cycloaddition step
Organic solvents like DMF or DMSO
Mild to moderate temperatures to maintain functional group integrity
Industrial Production Methods
While industrial methods are typically scaled-up versions of laboratory synthesis, these processes often involve optimization steps to improve yield and purity. High-throughput reactors, automation, and continuous flow chemistry are employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide can participate in a variety of chemical reactions:
Oxidation: : Conversion of functional groups to oxides
Reduction: : Reduction of carbonyl groups to alcohols
Substitution: : Nucleophilic or electrophilic substitution at reactive sites
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ under acidic conditions
Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF
Substitution: : Halogenation reagents such as NBS or electrophiles like acyl chlorides
Major Products Formed
Depending on the reaction, products can include:
Oxides or alcohols from oxidation or reduction reactions
Substituted derivatives when undergoing nucleophilic or electrophilic substitutions
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is utilized as a building block for designing novel molecules with specific reactivity patterns
Biology
In biological studies, the compound's interactions with various proteins and enzymes are investigated, contributing to the understanding of biochemical pathways and processes.
Medicine
The compound has potential pharmacological applications. Its unique structure allows for the modulation of biological targets, and it is explored as a lead compound in drug discovery programs aiming to develop novel therapeutics.
Industry
In the industry, particularly in the development of advanced materials, this compound is used to enhance the properties of polymers and other materials, making them suitable for specialized applications.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, typically proteins, enzymes, or receptors. Its mechanism of action often involves:
Binding to active sites or allosteric sites on proteins
Modulating the activity of enzymes
Altering signaling pathways
By targeting these molecular mechanisms, the compound can influence various biological processes, making it valuable in therapeutic development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
Uniqueness
What sets N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide apart from its analogs is its specific functional groups, which confer unique reactivity and biological activity. The presence of a fluoro group can significantly affect the molecule's electronic properties and interactions with biological targets, offering potential advantages in drug design.
How’s that for detailed? Let me know if there’s anything more you’d like to dive into.
Eigenschaften
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-13-11-15(4-5-16(13)21)26-12-17(23-24-26)20(28)25-8-6-14(7-9-25)22-19(27)18-3-2-10-29-18/h2-5,10-12,14H,6-9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQYYSQSVWSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile](/img/structure/B2666732.png)


![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2666735.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2666742.png)

![N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2666748.png)
![N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide](/img/structure/B2666750.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2666752.png)
